molecular formula C16H18N2O2 B12781161 5P3Pzy5K9H CAS No. 149929-38-4

5P3Pzy5K9H

Cat. No.: B12781161
CAS No.: 149929-38-4
M. Wt: 270.33 g/mol
InChI Key: FXBXWJPMXQHOGD-VUAZUDAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5P3Pzy5K9H involves several steps, starting with the formation of the bicyclic ring system. This can be achieved through a series of cyclization reactions involving appropriate precursors. The oxime functional group is introduced through the reaction of the ketone intermediate with hydroxylamine under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

5P3Pzy5K9H undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5P3Pzy5K9H has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5P3Pzy5K9H involves its interaction with specific molecular targets. The oxime group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    PD-142506: Similar structure but with different substituents on the bicyclic ring.

    PD-142507: Contains an additional functional group, leading to different reactivity.

Uniqueness

5P3Pzy5K9H is unique due to its specific combination of a bicyclic ring system and an oxime functional group, which imparts distinct chemical and biological properties .

Properties

CAS No.

149929-38-4

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

(Z,4S)-N-[3-(3-methoxyphenyl)prop-2-ynoxy]-1-azabicyclo[2.2.1]heptan-3-imine

InChI

InChI=1S/C16H18N2O2/c1-19-15-6-2-4-13(10-15)5-3-9-20-17-16-12-18-8-7-14(16)11-18/h2,4,6,10,14H,7-9,11-12H2,1H3/b17-16+/t14-/m0/s1

InChI Key

FXBXWJPMXQHOGD-VUAZUDAXSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C#CCO/N=C/2\CN3CC[C@H]2C3

Canonical SMILES

COC1=CC=CC(=C1)C#CCON=C2CN3CCC2C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.